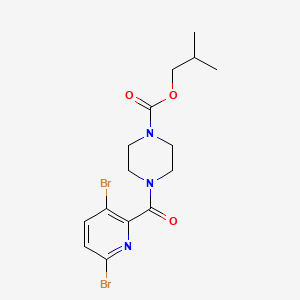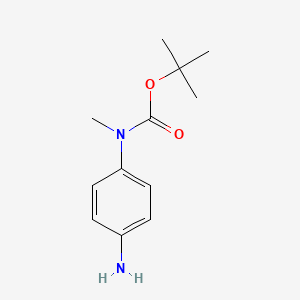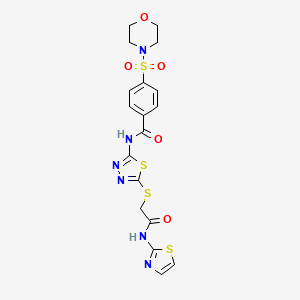![molecular formula C20H17ClN6O3 B2693993 N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 896677-97-7](/img/structure/B2693993.png)
N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The reactions were done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Applications De Recherche Scientifique
Antiasthma Potential
Research on triazolopyrimidines has shown promising results in the context of antiasthma medications. One study demonstrated the effectiveness of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, which are crucial in the development of antiasthma agents. These compounds were synthesized through various chemical reactions, indicating a structured approach to discovering new therapeutic options for asthma treatment (Medwid et al., 1990).
Synthesis and Crystal Structure
The synthesis and crystal structure analysis of related triazolopyrimidines have been a significant focus, with studies describing the synthesis process and the resulting crystal structures. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provides insights into the molecular interactions and packing within the crystal, offering valuable information for the design of compounds with specific physical and chemical properties (Repich et al., 2017).
Antimicrobial and Anticancer Activities
Several studies have focused on the antimicrobial and anticancer activities of triazolopyrimidine derivatives. These compounds have been synthesized and evaluated for their biological activities, showing potential as therapeutic agents. For example, the synthesis and evaluation of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds have demonstrated antimicrobial activity, underscoring the therapeutic potential of these molecules in combating microbial infections (El-Agrody et al., 2001).
Antiproliferative Activity
The antiproliferative activities of triazolopyrimidine derivatives against cancer cell lines highlight another significant application of these compounds. Research has shown that certain derivatives exhibit potent antiproliferative effects, suggesting their potential use in cancer therapy. For instance, studies on the synthesis and biological evaluation of triazolopyrimidines as PI3K inhibitors reveal their effectiveness in inhibiting tumor growth in mice models, pointing to their promising anticancer properties (Wang et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-2-30-16-9-7-15(8-10-16)27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-14-5-3-13(21)4-6-14/h3-10,12H,2,11H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDJTOXWAHLHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2693910.png)
![7-(furan-2-yl)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693914.png)
![2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(sec-butyl)acetamide](/img/structure/B2693917.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2693919.png)

![Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2693921.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methylpyridine](/img/structure/B2693925.png)
![1-(4-Bromophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2693927.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2693930.png)
![3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2693931.png)

![1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2693933.png)